Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, which allows for the expeditious and catalyst-free one-pot synthesis of the desired thiophene derivative .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with reagents such as acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Amides and alkylated derivatives.
Scientific Research Applications
Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications. The pathways involved often include inhibition of key enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
- 2-Amino-5-methyl-3-thiophenecarbonitrile
Comparison: Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is unique due to the presence of both an amino and a cyano group on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced nucleophilicity and potential for diverse chemical transformations .
Properties
IUPAC Name |
methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(3-9)6(10)7(13-4)8(11)12-2/h10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHYPGKMCSKNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574372 | |
Record name | Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-72-4 | |
Record name | Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00574372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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